molecular formula C13H10BrCl2NO3S B6612721 Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- CAS No. 433953-26-5

Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-

Cat. No.: B6612721
CAS No.: 433953-26-5
M. Wt: 411.1 g/mol
InChI Key: ZBBRGIHTJPFMQK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- is a chemical compound belonging to the class of benzenesulfonamides This compound features a benzene ring substituted with a sulfonamide group, a bromine atom at the 5-position, a methoxy group at the 2-position, and a 3,4-dichlorophenyl group at the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzenesulfonamide as the core structure.

  • Substitution Reactions: Bromination at the 5-position of the benzene ring can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Reagents like bromine, methanol, and chlorinating agents are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carboxylic acids, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an antimicrobial and anticancer agent, inhibiting specific enzymes such as carbonic anhydrase IX. Medicine: Research is ongoing to explore its use in treating various diseases, including infections and cancer. Industry: Its unique properties make it valuable in the development of new materials and coatings.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound disrupts cellular processes, leading to its antimicrobial and anticancer properties.

Molecular Targets and Pathways:

  • Carbonic Anhydrase IX: The primary molecular target, involved in pH regulation and ion transport.

  • Pathways: Disruption of cellular respiration and ion homeostasis.

Comparison with Similar Compounds

  • Benzenesulfonamide, 3-bromo-N-(3,5-dichlorophenyl)-2-methoxy-

  • Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxy-

Uniqueness:

  • The presence of the methoxy group at the 2-position distinguishes this compound from its hydroxy analog, affecting its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and materials.

Properties

IUPAC Name

5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO3S/c1-20-12-5-2-8(14)6-13(12)21(18,19)17-9-3-4-10(15)11(16)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRGIHTJPFMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193183
Record name 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433953-26-5
Record name 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433953-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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